molecular formula C13H16N2O3 B7473304 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

Cat. No. B7473304
M. Wt: 248.28 g/mol
InChI Key: PEYBDRQHKUFRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea, also known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical studies. It is being developed as a potential treatment for various conditions, including chronic pain, pruritus, and depression.

Mechanism of Action

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea exerts its effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to reduce pain and itch, as well as produce antidepressant-like effects. Unlike other opioid receptor agonists, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea does not produce the unwanted side effects of respiratory depression, addiction, and abuse potential.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to produce a dose-dependent reduction in pain and itch in preclinical models. It has also been shown to produce antidepressant-like effects by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to have anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its selectivity for the kappa opioid receptor, which reduces the risk of unwanted side effects. It also has a favorable safety profile in preclinical studies. However, one of the limitations of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its poor oral bioavailability, which requires administration through injection or infusion. This could limit its clinical utility in some conditions.

Future Directions

There are several potential future directions for the development of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea. One area of focus is the development of new formulations that improve its oral bioavailability. Another area of focus is the evaluation of its efficacy and safety in clinical trials for various conditions, including chronic pain, pruritus, and depression. Additionally, the potential use of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea in combination with other therapies, such as nonsteroidal anti-inflammatory drugs and antidepressants, could be explored. Finally, the development of new kappa opioid receptor agonists with improved selectivity and efficacy could pave the way for new treatments for various conditions.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea involves several steps, including the reaction of 1-cyclopropyl-3-chloro-2-propanol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with urea. The final product is obtained through crystallization and purification. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has shown promising results in reducing pain and itch in animal models of chronic pain and pruritus. It has also shown antidepressant-like effects in animal models of depression. These findings suggest that 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea could be a potential treatment option for these conditions in humans.

properties

IUPAC Name

1-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)14-8-9-1-4-11-12(7-9)18-6-5-17-11/h1,4,7,10H,2-3,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBDRQHKUFRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.